1-(4-Bromophenyl)-3-(3-chlorophenyl)urea
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Overview
Description
Preparation Methods
The synthesis of MMV001318 involves several steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The preparation methods typically involve:
Formation of Intermediates: The initial steps involve the synthesis of intermediates through reactions such as alkylation, acylation, or condensation.
Cyclization Reactions: These intermediates undergo cyclization reactions to form the core structure of MMV001318.
Purification: The final compound is purified using techniques such as recrystallization or chromatography to obtain a high-purity product.
Chemical Reactions Analysis
MMV001318 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Scientific Research Applications
MMV001318 has several scientific research applications, including:
Antimalarial Research: It has been studied extensively for its potential to inhibit the growth of malaria parasites at various stages of their life cycle.
Biological Studies: The compound is used in biological assays to understand its effects on cellular processes and its potential as a therapeutic agent.
Medicinal Chemistry: Researchers explore its structure-activity relationships to design more potent derivatives with improved pharmacological properties.
Mechanism of Action
The mechanism of action of MMV001318 involves its interaction with specific molecular targets within the malaria parasite. It is believed to inhibit key enzymes or pathways essential for the parasite’s survival and replication. This inhibition disrupts the parasite’s metabolic processes, leading to its death .
Comparison with Similar Compounds
MMV001318 can be compared with other antimalarial compounds such as:
Artemisinin: Unlike MMV001318, artemisinin acts by generating reactive oxygen species that damage the parasite’s cellular components.
Chloroquine: Chloroquine interferes with the parasite’s ability to detoxify heme, whereas MMV001318 targets different molecular pathways.
Pyrimethamine: This compound inhibits dihydrofolate reductase, a different target compared to MMV001318.
MMV001318 stands out due to its unique mechanism of action and its potential to overcome resistance issues associated with other antimalarial drugs.
Properties
CAS No. |
13142-09-1 |
---|---|
Molecular Formula |
C13H10BrClN2O |
Molecular Weight |
325.59 g/mol |
IUPAC Name |
1-(4-bromophenyl)-3-(3-chlorophenyl)urea |
InChI |
InChI=1S/C13H10BrClN2O/c14-9-4-6-11(7-5-9)16-13(18)17-12-3-1-2-10(15)8-12/h1-8H,(H2,16,17,18) |
InChI Key |
UKINRRRVXPZMRM-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)NC2=CC=C(C=C2)Br |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)NC2=CC=C(C=C2)Br |
13142-09-1 | |
Pictograms |
Irritant; Environmental Hazard |
Origin of Product |
United States |
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